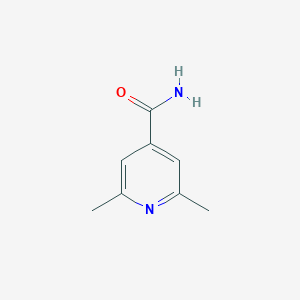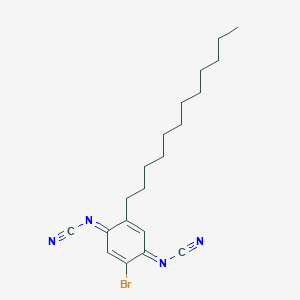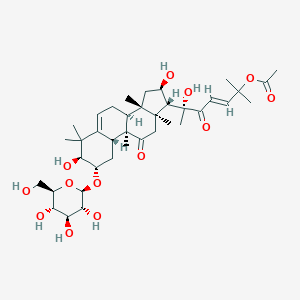
Gpc acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gpc acetate, also known as glycerol-3-phosphate choline acyltransferase, is an enzyme that plays an important role in the synthesis of phosphatidylcholine. Phosphatidylcholine is a major component of cell membranes and is involved in various biological processes. The synthesis of phosphatidylcholine is essential for the proper functioning of cells and organisms.
Wirkmechanismus
The mechanism of action of Gpc acetate involves the transfer of a fatty acid from acyl-CoA to the sn-1 position of sn-Gpc acetatehosphate, followed by the transfer of a choline group to the sn-2 position. This reaction is catalyzed by the enzyme Gpc acetate. The resulting product, phosphatidylcholine, is an important component of cell membranes and is involved in various biological processes.
Biochemical and Physiological Effects:
Gpc acetate has been shown to have various biochemical and physiological effects. It is involved in the synthesis of phosphatidylcholine, which is an important component of cell membranes. Gpc acetate has also been implicated in various diseases, including cancer, Alzheimer's disease, and liver disease. Researchers have used Gpc acetate inhibitors to investigate the role of this enzyme in these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Gpc acetate has several advantages and limitations for lab experiments. One advantage is that it is a key enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. This makes it an important target for research in the fields of lipid metabolism and cell membrane biology. However, one limitation is that Gpc acetate inhibitors can be toxic to cells, which can make it difficult to study the enzyme in vivo.
Zukünftige Richtungen
There are several future directions for research on Gpc acetate. One direction is to investigate the role of Gpc acetate in various diseases, including cancer, Alzheimer's disease, and liver disease. Another direction is to develop new Gpc acetate inhibitors that are less toxic to cells. Additionally, researchers could investigate the regulation of Gpc acetate expression and activity in different tissues and under different conditions. Finally, the development of new techniques for the isolation and purification of Gpc acetate could lead to new insights into the structure and function of this important enzyme.
Conclusion:
In conclusion, Gpc acetate is an important enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. It has been extensively studied in the context of lipid metabolism and cell membrane biology, and has been implicated in various diseases. Gpc acetate has several advantages and limitations for lab experiments, and there are several future directions for research in this field. Further research on Gpc acetate could lead to new insights into the structure and function of this important enzyme, as well as new treatments for diseases associated with its dysregulation.
Synthesemethoden
The synthesis of Gpc acetate involves the transfer of a fatty acid from acyl-CoA to the sn-1 position of sn-Gpc acetatehosphate, followed by the transfer of a choline group to the sn-2 position. This reaction is catalyzed by the enzyme Gpc acetate. The synthesis of Gpc acetate has been studied extensively, and various methods have been developed for its isolation and purification.
Wissenschaftliche Forschungsanwendungen
Gpc acetate has been extensively studied in the context of lipid metabolism and cell membrane biology. It is a key enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. Gpc acetate has also been implicated in various diseases, including cancer, Alzheimer's disease, and liver disease. Researchers have used Gpc acetate inhibitors to investigate the role of this enzyme in these diseases.
Eigenschaften
CAS-Nummer |
117869-71-3 |
|---|---|
Produktname |
Gpc acetate |
Molekularformel |
C38H58O13 |
Molekulargewicht |
722.9 g/mol |
IUPAC-Name |
[(E,6R)-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-32,39,41,44-48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,31-,32-,35+,36-,37+,38+/m1/s1 |
InChI-Schlüssel |
JXLGHGQDRCPDGI-HEKOSTPLSA-N |
Isomerische SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Kanonische SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Synonyme |
2-O-glucopyranosylcucurbitacin F-25-acetate GPC acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




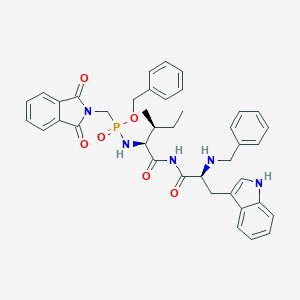
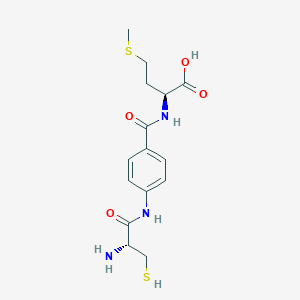
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)

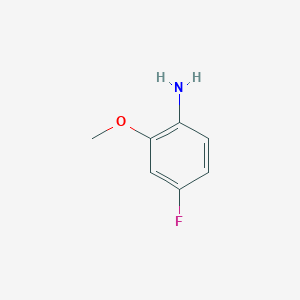
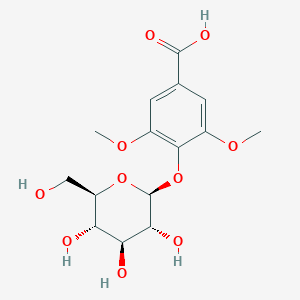


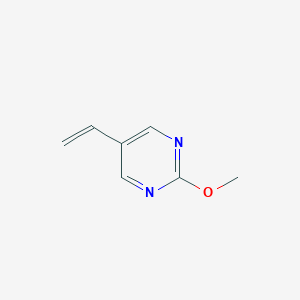
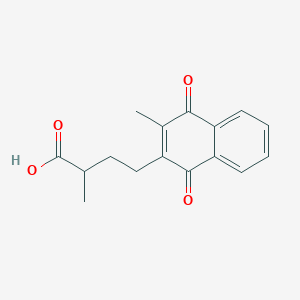
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
